molecular formula C12H22N2O2S2 B2571730 N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide CAS No. 2249167-59-5

N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide

Cat. No. B2571730
CAS RN: 2249167-59-5
M. Wt: 290.44
InChI Key: SNVQSENREIHWHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide, also known as DMXD, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. DMXD is a cyclic compound that belongs to the family of dithiazepines and has been studied extensively for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide has been shown to have antioxidant properties, which may contribute to its neuroprotective and cardioprotective effects. N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide has also been shown to modulate the activity of various ion channels, including calcium and potassium channels, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide has been shown to improve cognitive function and reduce neuronal damage in the brain. N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide has also been shown to reduce cardiac injury and improve cardiac function in animal models of ischemia-reperfusion injury. In cancer cells, N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide in lab experiments is its relatively simple synthesis method. N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide is also stable and has a long shelf life, making it easy to store and transport. However, one limitation of using N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide in lab experiments is its low solubility in water, which may make it difficult to use in certain assays.

Future Directions

There are several future directions for research on N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand the mechanism of action of N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide and its potential therapeutic applications. Additionally, research on the pharmacokinetics and pharmacodynamics of N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide may help to optimize its use in clinical settings. Finally, studies on the toxicity and safety of N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide are needed to determine its suitability for human use.

Synthesis Methods

N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-aminothiazole with 2,6-dimethyloxan-4-ol in the presence of a strong base. The resulting intermediate is then reacted with phosgene to form the final product, N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide.

Scientific Research Applications

N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, cardiology, and oncology. In neurology, N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide has been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide has been studied for its ability to reduce cardiac ischemia-reperfusion injury. In oncology, N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide has been shown to have anti-cancer properties and may be useful in the treatment of various types of cancer.

properties

IUPAC Name

N-(2,6-dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2S2/c1-9-7-11(8-10(2)16-9)13-12(15)14-3-5-17-18-6-4-14/h9-11H,3-8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVQSENREIHWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)NC(=O)N2CCSSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.